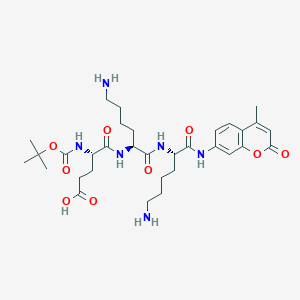

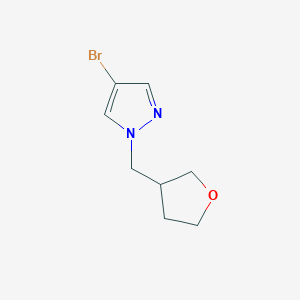

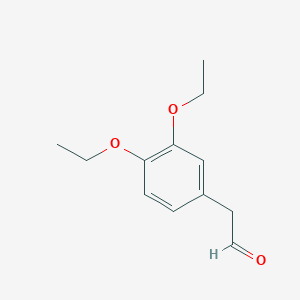

![molecular formula C16H12BBrN2 B1523546 2-(3-ブロモフェニル)-2,3-ジヒドロ-1H-ナフト[1,8-de][1,3,2]ジアザボリン CAS No. 927384-43-8](/img/structure/B1523546.png)

2-(3-ブロモフェニル)-2,3-ジヒドロ-1H-ナフト[1,8-de][1,3,2]ジアザボリン

概要

説明

2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is a useful research compound. Its molecular formula is C16H12BBrN2 and its molecular weight is 323 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦(SM)クロスカップリング反応におけるホウ素試薬として機能する可能性があります 。これらの反応は、有機合成の基礎となる炭素-炭素結合を生成する上で極めて重要です。この化合物の3-ブロモフェニル基の存在は、反応性を高め、穏和な条件下で様々な有機求電子剤とのカップリングに適している可能性があります。

抗菌活性

ホウ素含有化合物は、その潜在的な抗菌特性について研究されてきました 。2-(3-ブロモフェニル)-2,3-ジヒドロ-1H-ナフト[1,8-de][1,3,2]ジアザボリンのユニークな構造は、細菌や真菌病原体に対する有効性を調査することができ、新しい抗菌剤の開発に貢献する可能性があります。

抗増殖剤

がん細胞に対するホウ素化合物の抗増殖効果に関する研究は、新たな分野です 。この化合物が生物学的分子と相互作用する能力は、特に乳がん細胞株に対する抗増殖剤としての可能性を研究するために活用することができます。

分子モデリング

この化合物の構造により、生物学的標的との相互作用を予測するための分子モデリング研究が可能になります 。このような研究は、薬物設計と発見にとって重要な、化合物の結合親和性と作用機序に関する洞察を提供することができます。

結晶学

ホウ素含有化合物の結晶構造を決定することは、その化学的挙動を理解するために不可欠です 。この化合物の結晶学的解析により、材料科学やナノテクノロジーへの応用にとって重要な、結合長、角度、その他の構造パラメータを明らかにすることができます。

有機発光ダイオード(OLED)

ホウ素含有複素環のルミネッセンス特性は、OLEDでの使用に適しています 。この化合物は、電界発光特性について調査することができ、ディスプレイ技術用の新しい材料の開発につながる可能性があります。

センシングと検出

ホウ素化合物は、その蛍光性のためにセンシング用途で使用されていることが知られています 。この化合物は、環境汚染物質や生物マーカーを検出するためのセンサーの開発に利用することができます。

触媒

この化合物のジアザボリン部分は、様々な有機変換において触媒特性を示す可能性があります 。触媒としての役割に関する研究は、効率的で持続可能な化学プロセスの新しい道を開く可能性があります。

作用機序

Target of Action

Boron-containing compounds like this one are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in a process called transmetalation . In this process, an organic group is transferred from boron to a transition metal, such as palladium .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .

Result of Action

Its potential involvement in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

特性

IUPAC Name |

3-(3-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BBrN2/c18-13-7-3-6-12(10-13)17-19-14-8-1-4-11-5-2-9-15(20-17)16(11)14/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGOAMRKYXEHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BBrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693713 | |

| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927384-43-8 | |

| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927384-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)

![2-[(3-Bromophenyl)methyl]-4-methanesulfonylbutanoic acid](/img/structure/B1523469.png)

![{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride](/img/structure/B1523474.png)

![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)